6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC18347170
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one -](/images/structure/VC18347170.png)
Molecular Formula | C9H8BrN3O |
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Molecular Weight | 254.08 g/mol |
IUPAC Name | 6-bromo-2,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C9H8BrN3O/c1-4-7(10)3-6-8(11-4)12-5(2)13-9(6)14/h3H,1-2H3,(H,11,12,13,14) |
Standard InChI Key | OFEDOLOLEWYAGU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C2C(=O)NC(=NC2=N1)C)Br |
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one features a fused bicyclic core comprising a pyridine ring condensed with a pyrimidinone moiety. Key structural attributes include:
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Bromine substitution at the 6th position, enhancing electrophilic reactivity.
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Methyl groups at the 2nd and 7th positions, influencing steric and electronic properties.
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A ketone group at the 4th position, contributing to hydrogen-bonding capabilities .
The compound’s IUPAC name is 6-bromo-2,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one, and its canonical SMILES notation is CC1=C(C=C2C(=O)NC(=NC2=N1)C)Br
. X-ray crystallography and NMR studies confirm the planar geometry of the fused ring system, with the bromine atom adopting a para orientation relative to the ketone group .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 254.08 g/mol |
CAS Number | 2090991-89-0 |
Melting Point | Not reported |
Boiling Point | Not reported |
Solubility | Limited in polar solvents |
LogP | ~2.1 (estimated) |
Synthesis and Modifications
Synthetic Pathways
The synthesis of 6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions, as outlined below:
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Cyclocondensation: Reacting 6-aminouracil derivatives with acetylacetone under acidic conditions forms the pyridopyrimidinone core .
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Bromination: Electrophilic bromination at the 6th position using bromosuccinimide (NBS) in dimethylformamide (DMF) .
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Methylation: Introducing methyl groups via alkylation with methyl iodide () in the presence of a base .
Key Reaction:
Structural Modifications
Modifications to the core structure enhance bioactivity or alter physicochemical properties:
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C-2 and C-7 Methyl Groups: Improve lipophilicity, facilitating membrane permeability .
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Bromine Replacement: Substitution with amino or hydroxyl groups modulates electronic effects, as seen in analogs like 6-amino-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one .
Compound | Target | IC/pA | Reference |
---|---|---|---|
6-Bromo-2,7-dimethyl derivative | H1-receptor | 8.90 | |
6-Amino-2-methyl analog | Pim-1 kinase | 0.12 µM | |
Cetirizine (control) | H1-receptor | 9.40 |
Applications in Medicinal Chemistry
Drug Discovery Intermediate
This compound serves as a precursor for synthesizing:
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Antihistamines: Structural optimization for reduced sedation .
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Kinase Inhibitors: Modifications targeting oncogenic kinases (e.g., RAF, Pim-1) .
Structure-Activity Relationship (SAR) Studies
Key findings from SAR studies include:
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Bromine Importance: Removal reduces H1-receptor affinity by 10-fold .
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Methyl Group Role: 2-Methyl enhances metabolic stability, while 7-methyl optimizes steric fit in kinase binding sites .
Future Directions
Research Opportunities
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In Vivo Studies: Evaluate pharmacokinetics and efficacy in animal models.
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Targeted Drug Delivery: Develop prodrugs to enhance solubility and bioavailability.
Computational Modeling
Molecular dynamics simulations could optimize interactions with therapeutic targets, such as Pim-1 kinase .
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